molecular formula C6H13NO2S B13255089 2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide

2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B13255089
M. Wt: 163.24 g/mol
InChI Key: XTRGMJFGPSAWSC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a saturated tetrahydrothiophene ring with a sulfone (1,1-dioxide) group and two substituents: an aminomethyl (-CH₂NH₂) and a methyl (-CH₃) group at the 2-position. Its molecular formula is C₆H₁₃NO₂S, with a molecular weight of 175.24 g/mol. The sulfone group enhances the compound’s polarity and reactivity, while the aminomethyl group provides nucleophilic and coordination capabilities, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2-methyl-1,1-dioxothiolan-2-yl)methanamine

InChI

InChI=1S/C6H13NO2S/c1-6(5-7)3-2-4-10(6,8)9/h2-5,7H2,1H3

InChI Key

XTRGMJFGPSAWSC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1(=O)=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiolane-1,1-dione with aminomethyl reagents under acidic or basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfur atom in the thiolane ring can participate in redox reactions, influencing cellular processes. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in various applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide with structurally related sulfone-containing heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Properties References
2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide C₆H₁₃NO₂S 175.24 2-(Aminomethyl), 2-methyl Synthesis of primary amines, drug intermediates
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide C₉H₈O₃S 196.22 2-(Hydroxymethyl), fused benzene ring Organic synthesis, photoresist materials
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride C₅H₁₁NO₂S·HCl 185.67 4-Amino, hydrochloride salt Pharmaceutical research (anti-inflammatory)
Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide C₅H₉ClO₂S 168.64 2-(Chloromethyl) Precursor for nucleophilic substitution
2-Methyl-4-isopropyl-2,5-dihydrothiophene 1,1-dioxide C₈H₁₄O₂S 174.26 2-Methyl, 4-isopropyl Materials chemistry, ligand design

Key Research Findings

  • Synthetic Versatility: Thiophene 1,1-dioxides are pivotal in constructing spirocyclic and fused heterocycles. For example, 2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide can react with ketones to form imine-linked macrocycles, a strategy used in catalyst design .

Biological Activity

2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide, also known as Tetrahydrothiophene dioxide , is a sulfur-containing heterocyclic compound with potential biological activities. Its structure features a tetrahydrothiophene ring that is functionalized with an amino group and a sulfone moiety, which may contribute to its reactivity and biological interactions.

The molecular formula of 2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide is C6H13NO2SC_6H_{13}NO_2S, with a molecular weight of approximately 161.24 g/mol. The compound is characterized by its unique tetrahedral sulfur atom, which plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC6H13NO2SC_6H_{13}NO_2S
Molecular Weight161.24 g/mol
IUPAC Name2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide
CAS Number84764712

Anticancer Properties

Recent studies have highlighted the potential of 2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide as an anticancer agent. In vitro evaluations have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives of thiophene compounds could inhibit cell growth in human lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells, suggesting that the sulfone group may enhance the interaction with biological targets involved in cancer progression .

Table: Anticancer Activity of Thiophene Derivatives

Compound NameCell LineIC50 (µM)Activity Description
Compound AA5495.4Moderate antiproliferative
Compound BHCT1163.2High antiproliferative
Compound CMDA-MB-2317.8Low antiproliferative

The mechanism by which 2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell survival and proliferation. It is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways, potentially leading to apoptosis in cancerous cells .

Case Studies

Several case studies have examined the efficacy of sulfur-containing compounds in drug development:

  • Study on Dual Specificity Kinases : Research has indicated that compounds similar to 2-(Aminomethyl)-2-methyltetrahydrothiophene can inhibit dual specificity tyrosine phosphorylation-regulated kinases (DYRKs), which are implicated in tumorigenesis. Inhibition of these kinases could provide a therapeutic avenue for treating various cancers characterized by dysregulated kinase activity .
  • Antiproliferative Screening : A systematic screening of thiophene derivatives showed that modifications at the nitrogen and sulfur positions could significantly enhance their biological activity against multiple cancer cell lines, emphasizing the importance of structural optimization in drug design .

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